molecular formula C9H13NO B13150507 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

Cat. No.: B13150507
M. Wt: 151.21 g/mol
InChI Key: SMUWPSYEHLTVHE-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It is a cyclopentyl derivative with an aminomethyl group and a prop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one typically involves the reaction of cyclopentanone with propargylamine in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one
  • 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one

Uniqueness

1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is unique due to its specific structural features, such as the presence of both an aminomethyl group and a prop-2-yn-1-one moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[2-(aminomethyl)cyclopentyl]prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)8-5-3-4-7(8)6-10/h1,7-8H,3-6,10H2

InChI Key

SMUWPSYEHLTVHE-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCC1CN

Origin of Product

United States

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